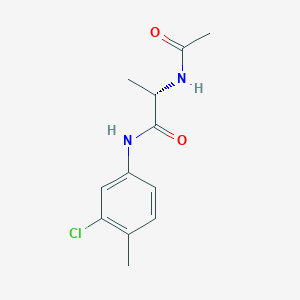
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide, also known as ACMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a derivative of acetaminophen and belongs to the class of amides.
Wirkmechanismus
The mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is not fully understood. However, it has been suggested that (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been shown to have a low toxicity profile, making it a potentially safe candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its relatively simple synthesis method, which allows for the production of high yields of pure product. However, one of the limitations of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide. One area of interest is the development of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide and its potential interactions with other compounds. Finally, (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may also be investigated for its potential use in the development of novel materials with unique properties.
Synthesemethoden
The synthesis of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with N-acetyl-L-alanine methyl ester in the presence of a base. The resulting product is purified by recrystallization to obtain (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of pain and inflammation. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(6-11(7)13)15-12(17)8(2)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQOOJHMCNGPE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H](C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)
![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)



![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)